molecular formula C9H10BrF B12435719 1-(2-Bromoethyl)-3-fluoro-5-methylbenzene

1-(2-Bromoethyl)-3-fluoro-5-methylbenzene

Cat. No.: B12435719
M. Wt: 217.08 g/mol
InChI Key: DHDSYMLKQXAFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethyl)-3-fluoro-5-methylbenzene is an organic compound with a benzene ring substituted with a bromoethyl group, a fluoro group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-3-fluoro-5-methylbenzene typically involves the bromination of 3-fluoro-5-methylbenzene followed by the introduction of the bromoethyl group. One common method is the reaction of 3-fluoro-5-methylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromo group. This is followed by the reaction with ethylene to introduce the bromoethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-3-fluoro-5-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Bromoethyl)-3-fluoro-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-fluoro-5-methylbenzene involves its interaction with various molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the modification of proteins, DNA, and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromoethyl)-3-fluoro-5-methylbenzene is unique due to the presence of all three substituents (bromoethyl, fluoro, and methyl) on the benzene ring. This combination of functional groups provides a unique set of chemical properties, making it versatile for various applications in synthesis and research .

Properties

Molecular Formula

C9H10BrF

Molecular Weight

217.08 g/mol

IUPAC Name

1-(2-bromoethyl)-3-fluoro-5-methylbenzene

InChI

InChI=1S/C9H10BrF/c1-7-4-8(2-3-10)6-9(11)5-7/h4-6H,2-3H2,1H3

InChI Key

DHDSYMLKQXAFNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.